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Compound of Interest

Compound Name: N-Nitrosopropranolol

Cat. No.: B1217540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on the

carcinogenicity of N-Nitrosopropranolol (NNP), a nitrosamine impurity of the widely used

beta-blocker, propranolol. The emergence of NNP as a potential human carcinogen has

prompted rigorous investigation into its genotoxic and mutagenic properties.[1][2][3][4] This

document summarizes key quantitative data, details experimental protocols, and visualizes the

metabolic pathways involved in its activation.

Executive Summary
Recent in vitro research has demonstrated that N-Nitrosopropranolol is both mutagenic and

genotoxic across a range of bacterial and mammalian cell systems.[1][2][5] Contrary to some

earlier findings which reported NNP as negative in the standard Ames test, newer studies

employing modified protocols have shown concentration-dependent mutagenicity.[1][2][5] A

critical factor in NNP's genotoxicity is its requirement for metabolic activation.[1][2][5] In vitro

studies have identified specific cytochrome P450 enzymes responsible for this bioactivation,

converting NNP into a reactive species that can damage DNA.[1][2][5] These findings are

crucial for the risk assessment of NNP in pharmaceutical products.

Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on N-
Nitrosopropranolol's carcinogenicity.
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Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

Bacterial
Strain

Metabolic
Activation

Concentration
Range

Result Reference

S. typhimurium

TA98
Hamster Liver S9 Not Specified

Positive,

concentration-

dependent

increase in

revertants

[1][2]

S. typhimurium

TA100
Hamster Liver S9 Not Specified

Positive,

concentration-

dependent

increase in

revertants

[1][2][5][6]

S. typhimurium

TA1535
Hamster Liver S9 Not Specified

Positive,

concentration-

dependent

increase in

revertants

[1][2]

S. typhimurium

TA98
Rat Liver S9 1 mg/plate Negative [1]

S. typhimurium

TA100
Rat Liver S9 1 mg/plate Negative [1]

Table 2: Mammalian Cell Genotoxicity Data
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Cell Line Assay
Metabolic
Activation

Concentrati
on Range

Result Reference

Human

Lymphoblasto

id TK6

Micronucleus

Assay

Hamster

Liver S9
Not Specified

Positive,

induction of

micronuclei

[1][2]

Human

Lymphoblasto

id TK6

Gene

Mutation

Assay

Hamster

Liver S9
Not Specified

Positive,

induction of

gene

mutations

[1][2]

Human

HepaRG (2D

and 3D

cultures)

DNA Strand

Breakage

Endogenous

(metabolically

competent)

Not Specified

Positive,

concentration

-dependent

increase in

DNA strand

breakage

[1][2][5]

Primary Rat

Hepatocytes

DNA

Fragmentatio

n & UDS

Endogenous

(metabolically

competent)

10 µM - 100

µM

Positive,

concentration

-dependent

increase

[1][7]

Primary

Human

Hepatocytes

DNA

Fragmentatio

n & UDS

Endogenous

(metabolically

competent)

10 µM - 100

µM

Positive,

concentration

-dependent

increase

[1][7]

*UDS: Unscheduled DNA Synthesis

Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.

Bacterial Reverse Mutation Assay (Ames Test)
The Ames test was utilized to assess the mutagenicity of NNP in various strains of Salmonella

typhimurium.
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Bacterial Strains: Tester strains TA98, TA100, and TA1535 were used. These strains are

engineered to detect frameshift mutations (TA98) and base-pair substitutions (TA100,

TA1535).

Metabolic Activation: Experiments were conducted with and without an exogenous metabolic

activation system. The S9 fraction, derived from the livers of Aroclor 1254-induced rats or

hamsters, was used to simulate mammalian metabolism. Hamster liver S9 was found to be

more effective in bio-transforming NNP into a mutagen.[1][2][5][8]

Procedure: A pre-incubation method was employed. NNP, the bacterial tester strain, and the

S9 mix (if applicable) were incubated together before being plated on minimal glucose agar.

The plates were then incubated for a specified period, after which the number of revertant

colonies (colonies that have regained the ability to synthesize histidine) were counted. A

significant, dose-dependent increase in the number of revertant colonies compared to the

negative control indicated a positive mutagenic response.

Mammalian Cell Micronucleus and Gene Mutation
Assays
These assays were performed using human lymphoblastoid TK6 cells to evaluate NNP's

potential to induce chromosomal damage and gene mutations in human cells.

Cell Line: Human lymphoblastoid TK6 cells were used.

Metabolic Activation: Hamster liver S9 was used as the exogenous metabolic activation

system.[1][2]

Micronucleus Assay Protocol:

TK6 cells were exposed to varying concentrations of NNP in the presence of the S9

metabolic activation mix.

After the exposure period, the cells were treated with cytochalasin B to block cytokinesis,

resulting in binucleated cells.

Cells were then harvested, fixed, and stained to visualize the nuclei and micronuclei.
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The frequency of micronucleated cells was determined by microscopic analysis. A

significant increase in micronucleated cells indicated clastogenic or aneugenic activity.

Gene Mutation Assay Protocol:

TK6 cells were treated with NNP in the presence of the S9 mix.

Following treatment, the cells were cultured for a period to allow for the expression of

mutations at the thymidine kinase (TK) locus.

Cells were then plated in the presence of a selective agent (e.g., trifluorothymidine), which

is toxic to cells with a functional TK gene.

The number of mutant colonies (which survive the selection) was counted to determine the

mutation frequency.

DNA Strand Breakage Assay in HepaRG Cells
This assay was conducted to assess NNP's ability to directly damage DNA in metabolically

competent human liver cells.

Cell System: Both 2-dimensional (2D) and 3-dimensional (3D) cultures of human HepaRG

cells were used. These cells are known to express a range of drug-metabolizing enzymes.[1]

[2]

Procedure (Comet Assay Principle):

HepaRG cells were exposed to different concentrations of NNP.

After treatment, the cells were embedded in agarose on a microscope slide and lysed to

remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

The slides were subjected to electrophoresis. DNA with strand breaks relaxes and

migrates out of the nucleoid, forming a "comet tail."

The DNA was stained with a fluorescent dye and visualized. The extent of DNA damage

was quantified by measuring the length and intensity of the comet tail. A concentration-

dependent increase in tail moment indicated DNA strand breakage.[1][2]
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Signaling Pathways and Mechanisms
The genotoxicity of N-Nitrosopropranolol is contingent upon its metabolic activation into a

reactive intermediate that can form DNA adducts.

Metabolic Activation of N-Nitrosopropranolol
In vitro studies have demonstrated that NNP requires metabolic activation to exert its genotoxic

effects. The primary enzymes involved in this process are from the cytochrome P450 (CYP)

superfamily.
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Metabolic Activation of NNP

Cellular Consequence
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Caption: Metabolic activation of NNP to a reactive intermediate leading to genotoxicity.

Experimental Workflow for Identifying Key Metabolic
Enzymes
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To pinpoint the specific human CYP enzymes responsible for NNP's bioactivation, a panel of

TK6 cell lines, each engineered to express a single human CYP enzyme, was utilized.

Workflow for CYP Identification

Panel of Human TK6 Cell Lines

N-Nitrosopropranolol (NNP)

Expressing CYP1A2

Treatment Expressing CYP2B6
Treatment

Expressing CYP2C19Treatment

...

Treatment

Genotoxicity Assay
(e.g., Micronucleus)

Result:
CYP2C19 shows highest activity

Click to download full resolution via product page

Caption: Experimental workflow to identify the key human CYP enzyme in NNP bioactivation.

The results from these experiments identified CYP2C19 as the most active human P450

enzyme in the bioactivation of NNP into a genotoxicant.[1][2][5] This is a significant finding for

understanding the potential risk in human populations, as the activity of CYP2C19 can vary

among individuals due to genetic polymorphisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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